N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide
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Overview
Description
N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide is a chemical compound that belongs to the class of cyclopropyl amides. It is also known by its chemical name, CP-945,598. This compound has gained attention in the scientific community due to its potential application as a therapeutic agent for various diseases. In
Mechanism of Action
N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide acts as a CB1 receptor antagonist, which means that it blocks the activity of the CB1 receptor. The CB1 receptor is involved in the regulation of pain, inflammation, and anxiety. By blocking the CB1 receptor, this compound can reduce pain and inflammation and have anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce pain and inflammation in animal models. It has also been shown to have anxiolytic effects in animal models. However, more research is needed to determine the exact biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide in lab experiments is its high affinity for the CB1 receptor. This makes it a useful tool for studying the role of the CB1 receptor in pain, inflammation, and anxiety. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide. One direction is to further investigate its potential therapeutic applications in pain, inflammation, and anxiety. Another direction is to explore its effects on other receptors and pathways in the body. Additionally, more research is needed to determine the exact biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide involves the reaction of 3-(2,2,2-trifluoroethoxy)benzaldehyde with cyclopropylamine in the presence of a catalyst. The resulting intermediate is then reacted with 3-chlorobenzoyl chloride to yield the final product.
Scientific Research Applications
N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide has been studied for its potential therapeutic application in various diseases, including pain, inflammation, and anxiety. It has been found to have a high affinity for the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation. Additionally, it has been shown to have anxiolytic effects in animal models.
properties
IUPAC Name |
N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3NO2/c15-11-3-1-2-10(8-11)13(5-6-13)19-12(20)4-7-21-9-14(16,17)18/h1-3,8H,4-7,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOWWBCADIAMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Cl)NC(=O)CCOCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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